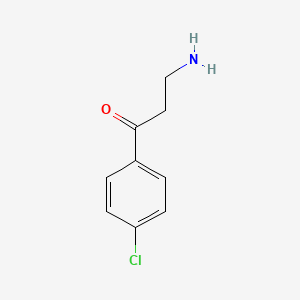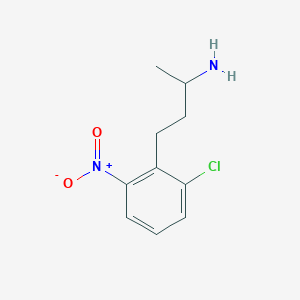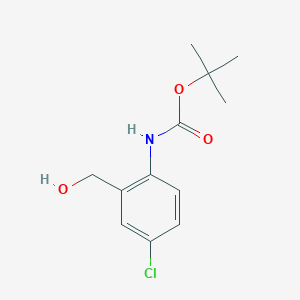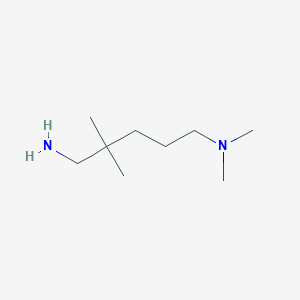![molecular formula C9H16ClNO2 B13606554 rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its azabicyclo[3.2.1]octane core, which imparts specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.
Esterification: The carboxylate group is introduced through esterification reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl (1R,2S,5S)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
- Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
- (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
Uniqueness
Rac-methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclo[3.2.1]octane core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
methyl (1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m1./s1 |
InChIキー |
YPGSSJOVAKKVHQ-QTPPMTSNSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@H](C1)NC2.Cl |
正規SMILES |
COC(=O)C1CC2CC(C1)NC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


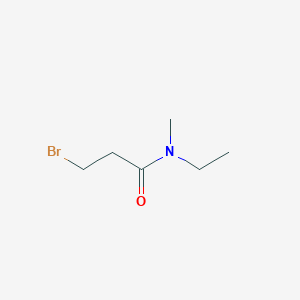

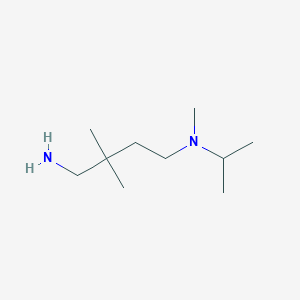
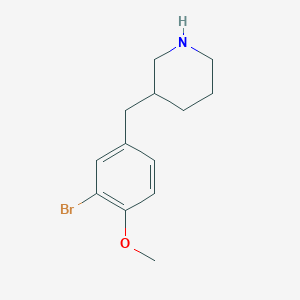

![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
